molecular formula C12H8BrCl2N B13919924 3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine

3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine

Cat. No.: B13919924
M. Wt: 317.00 g/mol
InChI Key: SXSGIFITMGNWPF-UHFFFAOYSA-N
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Description

3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and chlorine atoms attached to the biphenyl structure, along with an amine group. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available biphenyl derivativesThe reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can enhance the stability and yield of the intermediate diazonium salts, which are then further reacted to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, chlorine, and amine groups allows the compound to form specific interactions, such as hydrogen bonding or halogen bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
  • 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
  • 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl

Uniqueness

3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and amine groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C12H8BrCl2N

Molecular Weight

317.00 g/mol

IUPAC Name

3-(3-bromo-2-chlorophenyl)-2-chloroaniline

InChI

InChI=1S/C12H8BrCl2N/c13-9-5-1-3-7(11(9)14)8-4-2-6-10(16)12(8)15/h1-6H,16H2

InChI Key

SXSGIFITMGNWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

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